molecular formula C13H18N2O5 B2979250 Ethyl 2-(2-(2-methoxyethoxy)isonicotinamido)acetate CAS No. 2034360-82-0

Ethyl 2-(2-(2-methoxyethoxy)isonicotinamido)acetate

Cat. No.: B2979250
CAS No.: 2034360-82-0
M. Wt: 282.296
InChI Key: WNGOIURWKRHVBE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-methoxyethoxy)isonicotinamido)acetate is a synthetic organic compound characterized by its multifunctional structure. The molecule features:

  • A methoxyethoxy side chain, enhancing solubility in polar solvents and influencing steric properties.

Properties

IUPAC Name

ethyl 2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-3-19-12(16)9-15-13(17)10-4-5-14-11(8-10)20-7-6-18-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGOIURWKRHVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=NC=C1)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(2-(2-methoxyethoxy)isonicotinamido)acetate typically involves a multi-step processThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Ethyl 2-(2-(2-methoxyethoxy)isonicotinamido)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the ester, amide, or methoxyethoxy groups.

Scientific Research Applications

Ethyl 2-(2-(2-methoxyethoxy)isonicotinamido)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets. In medicine, it is being investigated for its potential to treat various diseases, including cancer and inflammatory conditions. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-methoxyethoxy)isonicotinamido)acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application, but they often include signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between Ethyl 2-(2-(2-methoxyethoxy)isonicotinamido)acetate and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Key Properties/Applications
This compound C₁₄H₁₉N₂O₅ (est.) ~307.3 (est.) Ester, isonicotinamido, methoxyethoxy High polarity; potential drug candidate
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-cyanoacetate C₁₁H₁₇NO₅ 251.26 Ester, cyano, methoxyethoxy Intermediate in organic synthesis (71% yield)
Ethyl 2-Acetamido-2-(dimethoxyphosphoryl)acetate C₈H₁₆NO₆P 253.19 Ester, acetamido, phosphoryl Enhanced polarity and stability due to phosphoryl group
Ethyl 2-[(2-hydroxyethyl)amino]acetate C₆H₁₃NO₃ 147.17 Ester, amino, hydroxyethyl Moderate polarity; simpler structure for basic studies
Benzilic acid (2-Hydroxy-2,2-diphenylacetic acid) C₁₄H₁₂O₃ 228.24 Hydroxyl, carboxylic acid, diphenyl High acidity; crystalline solid in pharmaceuticals

Key Differences and Implications

Polarity and Solubility: The methoxyethoxy chain in this compound and 2-(2-(2-methoxyethoxy)ethoxy)ethyl 2-cyanoacetate enhances solubility in polar solvents (e.g., THF or ethyl acetate) compared to simpler esters like Ethyl 2-[(2-hydroxyethyl)amino]acetate . The phosphoryl group in Ethyl 2-Acetamido-2-(dimethoxyphosphoryl)acetate increases polarity and stability, making it distinct from the target compound’s pyridine-based structure.

Reactivity: The isonicotinamido group (pyridine derivative) in the target compound may exhibit different electronic effects compared to the diphenyl groups in Benzilic acid , influencing hydrogen bonding or metal coordination. The cyano group in 2-(2-(2-methoxyethoxy)ethoxy)ethyl 2-cyanoacetate confers electrophilicity, absent in the target compound.

Therapeutic Potential: Compounds with methoxyethoxy side chains, such as USAN (zz-103) Afbobetin Hydrochloride , are explored for neurological applications (e.g., Alzheimer’s detection), suggesting analogous pathways for the target compound. Benzilic acid derivatives are historically used in antispasmodic agents, highlighting how aromatic substitutions dictate biological activity.

Biological Activity

Ethyl 2-(2-(2-methoxyethoxy)isonicotinamido)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H17_{17}N1_{1}O5_{5}
  • Molecular Weight : Approximately 241.26 g/mol

This compound features an isonicotinamide moiety linked to an ethyl acetate group through a methoxyethoxy chain, which may influence its solubility and biological interactions.

This compound exhibits biological activity primarily through the following mechanisms:

  • Inhibition of Kinases : The compound has been shown to interact with various kinases, including those involved in inflammatory pathways. For instance, it may inhibit IκB kinase (IKK), which plays a crucial role in the NF-κB signaling pathway, affecting inflammation and immune responses .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is often measured using Minimum Inhibitory Concentration (MIC) assays.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial potential of this compound against various pathogens. The results are summarized in Table 1.

PathogenMIC (µg/mL)MBC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)12.525
Escherichia coli>100>100
Candida albicans>800>800

Table 1 : Antimicrobial activity of this compound against selected pathogens.

Case Studies

Several case studies have highlighted the potential applications of this compound:

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the methoxy group and the isonicotinamide linkage have been explored to improve potency against resistant strains.

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